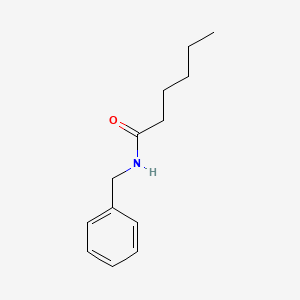

n-Benzylhexanamide

Description

Properties

CAS No. |

6283-98-3 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-benzylhexanamide |

InChI |

InChI=1S/C13H19NO/c1-2-3-5-10-13(15)14-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,14,15) |

InChI Key |

ODWJLEVLUVELOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

N-Benzylpentanamide (C₁₂H₁₇NO)

- Structural difference: Shorter pentanoyl chain vs. hexanoyl.

- Properties :

- Reactivity : Reduced steric hindrance may favor faster acylation but lower thermal stability compared to this compound.

N-Cyclohexylhexanamide (C₁₂H₂₃NO)

- Structural difference : Cyclohexyl group instead of benzyl.

- Properties :

- Applications: Preferential use in hydrophobic matrices due to cyclohexane’s non-aromatic nature .

N-Hexylhexanamide (C₁₂H₂₅NO)

- Structural difference : Linear hexyl chain instead of benzyl.

- Properties :

- Solubility: Higher solubility in non-polar solvents compared to aromatic analogs .

Comparative Analysis of Key Parameters

Table 2: Spectroscopic Comparison

Q & A

Q. What are the established synthetic routes for n-Benzylhexanamide, and how do reaction conditions influence yield?

this compound is typically synthesized via acylation of benzylamine with hexanoyl chloride. Key parameters include solvent choice (e.g., 1,4-dioxane or dichloromethane), base (e.g., NaH or EtN), and temperature. A study demonstrated that using NaH in 1,4-dioxane at 90°C for 2 hours achieved a 90% yield . Lower yields (e.g., 82–86%) were observed with aliphatic amines or less polar solvents. Optimization should prioritize reagent purity and inert atmosphere to minimize side reactions.

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for structural confirmation. Key signals include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the hexanamide backbone’s methylene/methyl resonances (δ 1.2–2.3 ppm) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) validate purity and molecular weight (MW = 219.3 g/mol). A retention time shift or split peaks may indicate impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous benzylamine derivatives require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- Solvent Artifacts : Residual solvents (e.g., DMSO) can obscure peaks. Dry samples thoroughly and use deuterated solvents with high purity .

- Tautomerism : Amide proton exchange in DO may alter H NMR signals. Perform variable-temperature NMR to stabilize conformers .

- Isomeric Byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers or stereoisomers .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- DFT Calculations : Gaussian or ORCA software can model transition states. For example, B3LYP/6-31G(d) level theory predicts activation energies for benzylamine acylation, aiding in solvent/base selection .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., polar aprotic vs. protic solvents) to assess reaction feasibility.

Q. How do steric and electronic effects influence the stability of this compound under acidic or basic conditions?

- Acidic Hydrolysis : Protonation of the amide oxygen increases electrophilicity, accelerating cleavage. Steric hindrance from the hexanoyl chain slows degradation compared to shorter-chain analogs .

- Basic Conditions : Hydroxide ions attack the carbonyl carbon. Electron-withdrawing groups on the benzyl ring (e.g., nitro) destabilize the amide bond, while electron-donating groups (e.g., methoxy) enhance stability .

Methodological Guidance for Publication

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

- Detailed Protocols : Specify molar ratios, solvent volumes, and reaction times (e.g., "1.2 equiv hexanoyl chloride added dropwise over 15 min").

- Characterization Data : Include NMR shifts, HPLC chromatograms, and melting points (if crystalline). For novel derivatives, provide HRMS and elemental analysis .

- Supporting Information : Deposit raw spectral data in repositories (e.g., Zenodo) and cite DOIs in the manuscript .

Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.